3-phenyl-N-(pyridin-4-yl)propanamide

Description

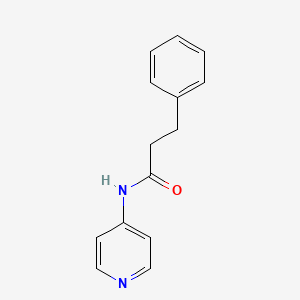

3-Phenyl-N-(pyridin-4-yl)propanamide (CAS: 7904688) is a synthetic compound with antitubercular activity. Its structure comprises a propanamide backbone substituted with a phenyl group at the 3-position and a pyridin-4-yl moiety at the terminal amide nitrogen (Fig. 1). This compound acts as a prodrug, requiring activation by the monooxygenase EthA in Mycobacterium tuberculosis to inhibit two critical enzymes: CTP synthetase (PyrG) and pantothenate kinase (PanK) . Dual targeting of PyrG (essential for nucleotide biosynthesis) and PanK (critical for coenzyme A synthesis) confers synergistic effects, making it effective against drug-resistant tuberculosis (TB).

Properties

IUPAC Name |

3-phenyl-N-pyridin-4-ylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c17-14(16-13-8-10-15-11-9-13)7-6-12-4-2-1-3-5-12/h1-5,8-11H,6-7H2,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCTYHMHSTZFBDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-(pyridin-4-yl)propanamide typically involves the reaction of 3-phenylpropanoic acid with pyridin-4-amine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-(pyridin-4-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The phenyl group can be oxidized to form corresponding phenolic derivatives.

Reduction: The amide group can be reduced to form amines.

Substitution: The pyridin-4-yl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Conditions typically involve the use of strong nucleophiles like sodium hydride (NaH) or organolithium reagents.

Major Products Formed

Oxidation: Phenolic derivatives.

Reduction: Amines.

Substitution: Various substituted pyridinyl derivatives.

Scientific Research Applications

3-phenyl-N-(pyridin-4-yl)propanamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-phenyl-N-(pyridin-4-yl)propanamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural Comparison of Selected Propanamide Derivatives

Key Observations :

Physicochemical Properties

Limited data are available for 7904688, but analogs provide insights:

Q & A

Basic: What are the standard synthetic routes for 3-phenyl-N-(pyridin-4-yl)propanamide?

Methodological Answer:

The synthesis typically involves amide bond formation between 3-phenylpropanoyl chloride and 4-aminopyridine. Key steps include:

- Activation of the carboxylic acid : Use coupling agents like HATU or DCC in anhydrous solvents (e.g., DMF or THF) to form the reactive intermediate .

- Nucleophilic substitution : React the activated intermediate with 4-aminopyridine under inert conditions (N₂ atmosphere) at 0–25°C to minimize side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>95%) .

Advanced: How can researchers optimize reaction conditions for high-purity synthesis?

Methodological Answer:

Optimization strategies include:

- Catalyst selection : Use DMAP (4-dimethylaminopyridine) to accelerate amide coupling and reduce reaction time .

- Temperature control : Maintain 0–5°C during activation to suppress racemization or byproduct formation .

- Protective groups : Introduce tert-butoxycarbonyl (Boc) on the pyridine nitrogen to prevent undesired side reactions during multi-step syntheses .

- Solvent screening : Test polar aprotic solvents (e.g., DMF vs. DMSO) to balance solubility and reactivity .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

Core techniques include:

- ¹H/¹³C NMR : Confirm regiochemistry of the pyridine ring (e.g., δ 8.5 ppm for pyridin-4-yl protons) and amide linkage (δ 7.5–8.0 ppm for NH) .

- Mass spectrometry (HRMS) : Validate molecular ion ([M+H]⁺ at m/z 255.12) and fragmentation patterns .

- IR spectroscopy : Identify amide C=O stretch (~1650 cm⁻¹) and N–H bend (~1550 cm⁻¹) .

Advanced: How to resolve discrepancies in NMR data during characterization?

Methodological Answer:

Discrepancies often arise from solvent effects or impurities . Mitigation steps:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., aromatic protons) and assign quaternary carbons .

- Purity validation : Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to detect trace impurities affecting integration .

- Deuterated solvent exchange : Test in DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts .

Basic: What biological targets are associated with this compound?

Methodological Answer:

The compound’s pyridine and amide motifs suggest interactions with:

- Kinases : Potential inhibition of tyrosine kinases (e.g., EGFR) due to structural similarity to ATP-competitive inhibitors .

- GPCRs : Pyridine derivatives often target adenosine or serotonin receptors .

- Enzymes : Amide bonds may hydrolyze in vivo, releasing fragments with bioactivity (e.g., anti-inflammatory) .

Advanced: How to analyze contradictory bioassay results (e.g., IC₅₀ variability)?

Methodological Answer:

Address variability via:

- Assay standardization : Use positive controls (e.g., staurosporine for kinase assays) and normalize data to cell viability (MTT assay) .

- Binding kinetics : Perform surface plasmon resonance (SPR) to differentiate competitive vs. non-competitive inhibition .

- Metabolic stability : Test in liver microsomes to assess if rapid degradation reduces observed activity .

Basic: What are the key physicochemical properties of this compound?

Methodological Answer:

Critical properties include:

- Solubility : Moderate in DMSO (~50 mg/mL) but poor in aqueous buffers (<0.1 mg/mL at pH 7.4) .

- LogP : Predicted ~2.1 (via ChemDraw), indicating moderate lipophilicity .

- Stability : Stable at −20°C for >6 months; prone to hydrolysis in acidic/basic conditions .

Advanced: How to design stability studies under varying pH and temperature?

Methodological Answer:

- Forced degradation : Incubate at pH 1–13 (37°C, 24–72 hrs) and analyze by HPLC to identify degradation products (e.g., free pyridine or carboxylic acid) .

- Arrhenius modeling : Store samples at 40–60°C and calculate activation energy to predict shelf life .

- Light sensitivity : Expose to UV (254 nm) and monitor photodegradation via UV-Vis spectroscopy .

Basic: What are common impurities in synthesized this compound?

Methodological Answer:

Typical impurities include:

- Unreacted starting materials : Residual 4-aminopyridine (detected via TLC, Rf 0.3 in ethyl acetate) .

- Hydrolysis byproducts : 3-Phenylpropanoic acid (identified by IR C=O stretch at ~1700 cm⁻¹) .

- Oxidation products : N-Oxide derivatives of pyridine (observed in HRMS as [M+16]⁺ ions) .

Advanced: How can computational modeling guide SAR studies?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to predict binding poses in kinase active sites (e.g., PDB 1WY) .

- QSAR models : Corrogate substituent effects (e.g., electron-withdrawing groups on phenyl) with bioactivity .

- MD simulations : Simulate solvation dynamics to optimize solubility without compromising target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.